
4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound that combines the structural features of pyrimidine and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of chlorine atoms and a thiazole ring imparts unique chemical properties to this compound, making it a valuable building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methyl-1,3-thiazole. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the thiazole ring displaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Coupling Reactions: Biaryl and styrene derivatives.
科学的研究の応用
4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is employed in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the disruption of cellular signaling and proliferation. The presence of chlorine atoms and the thiazole ring enhances its binding affinity to target proteins, making it a potent bioactive molecule.
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
4,6-Dichloro-2-(2-methyl-1,3-thiazol-5-yl)pyrimidine is unique due to the presence of both pyrimidine and thiazole rings, which confer distinct chemical properties. The combination of these rings enhances its reactivity and potential for diverse applications compared to similar compounds that lack either the thiazole or pyrimidine moiety.
特性
CAS番号 |
89508-46-3 |
|---|---|
分子式 |
C8H5Cl2N3S |
分子量 |
246.12 g/mol |
IUPAC名 |
5-(4,6-dichloropyrimidin-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H5Cl2N3S/c1-4-11-3-5(14-4)8-12-6(9)2-7(10)13-8/h2-3H,1H3 |
InChIキー |
SXZHWHQFKQZPSL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)C2=NC(=CC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
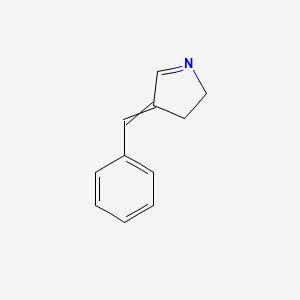
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)
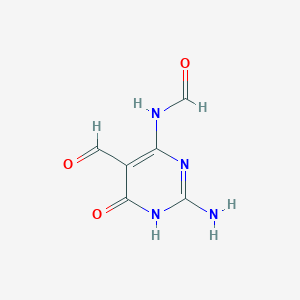
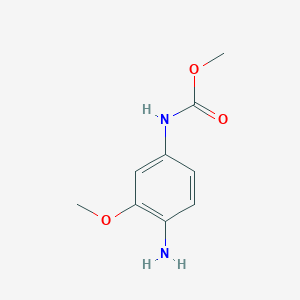

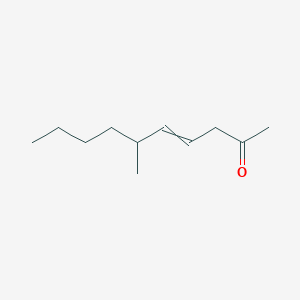
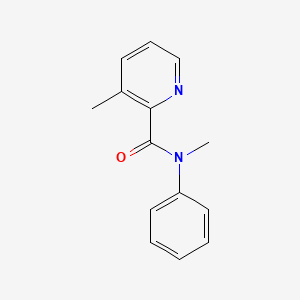
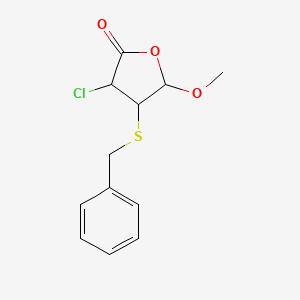
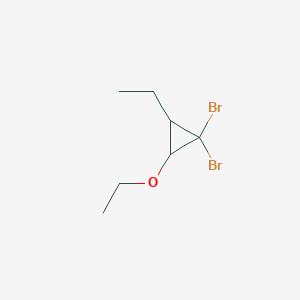
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
